rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride, trans
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Description
Rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride, trans is a useful research compound. Its molecular formula is C9H17Cl2N3O and its molecular weight is 254.16. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Enantioselective Applications
- Resolution and Synthesis of α-Amino Acids : Imidazolidinone derivatives have been efficiently resolved to provide enantiomerically pure compounds, which are further utilized in the synthesis of α-amino acids. These processes involve acylation under Schotten-Baumann conditions and diastereoselective alkylation, showcasing their utility in producing enantiomerically pure amino acids from chiral glycine enolates (Fitzi & Seebach, 1988).
Catalytic Activities and Ligand Efficiency
- Catalytic Highly Active Imidazolin-2-ylidenes : A new class of imidazolin-2-ylidenes has been synthesized, showing significant catalytic activity. These compounds demonstrate versatility comparable to widely used N-heterocyclic carbenes (NHCs) in various catalytic processes, including ring-opening alkylation of epoxides and C-C/C-N cross-couplings (Luan et al., 2008).
Development of New Organic Compounds
- Efficient Transesterification/Acylation Reactions : Imidazol-2-ylidenes, a family of NHCs, have been highlighted as efficient catalysts in transesterification involving esters and alcohols. This includes the acylation of alcohols with enol acetates and the formation of esters from more challenging methyl esters, indicating their potential in synthetic organic chemistry and material science (Grasa et al., 2003).
Properties
IUPAC Name |
(2R,3R)-2-(1-ethylimidazol-2-yl)oxolan-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-2-12-5-4-11-9(12)8-7(10)3-6-13-8;;/h4-5,7-8H,2-3,6,10H2,1H3;2*1H/t7-,8-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGKCWPPGGAQCK-RHJRFJOKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2C(CCO2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=CN=C1[C@H]2[C@@H](CCO2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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